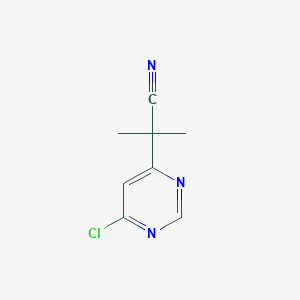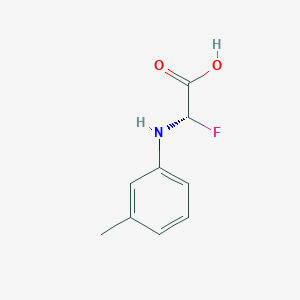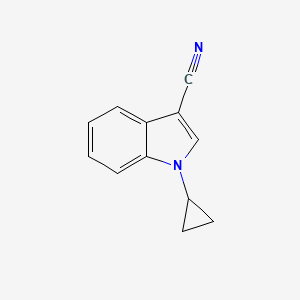
Octahydro-1,5-naphthyridin-2(1H)-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octahydro-1,5-naphthyridin-2(1H)-one hydrochloride: is a chemical compound that belongs to the class of heterocyclic organic compounds. It is characterized by a naphthyridine ring system that is fully hydrogenated, resulting in an octahydro structure. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-1,5-naphthyridin-2(1H)-one hydrochloride typically involves the hydrogenation of 1,5-naphthyridine. This process can be carried out using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is as follows:
1,5-naphthyridine+H2Pd or Pt catalystOctahydro-1,5-naphthyridin-2(1H)-one
The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt:
Octahydro-1,5-naphthyridin-2(1H)-one+HCl→Octahydro-1,5-naphthyridin-2(1H)-one hydrochloride
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-pressure hydrogenation and robust catalysts ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
Octahydro-1,5-naphthyridin-2(1H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthyridine derivatives.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or halides in the presence of a base.
Major Products Formed
Oxidation: Naphthyridine derivatives with varying degrees of oxidation.
Reduction: More saturated naphthyridine derivatives.
Substitution: Substituted naphthyridine compounds with different functional groups.
科学的研究の応用
Octahydro-1,5-naphthyridin-2(1H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Octahydro-1,5-naphthyridin-2(1H)-one hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target molecules.
類似化合物との比較
Similar Compounds
1,5-Naphthyridine: The parent compound, which is less hydrogenated.
Hexahydro-1,5-naphthyridin-2(1H)-one: A partially hydrogenated derivative.
Decahydro-1,5-naphthyridin-2(1H)-one: A more fully hydrogenated derivative.
Uniqueness
Octahydro-1,5-naphthyridin-2(1H)-one hydrochloride is unique due to its fully hydrogenated naphthyridine ring system, which imparts distinct chemical and physical properties. Its hydrochloride salt form also enhances its solubility and stability, making it more versatile for various applications.
特性
分子式 |
C8H15ClN2O |
|---|---|
分子量 |
190.67 g/mol |
IUPAC名 |
3,4,4a,5,6,7,8,8a-octahydro-1H-1,5-naphthyridin-2-one;hydrochloride |
InChI |
InChI=1S/C8H14N2O.ClH/c11-8-4-3-6-7(10-8)2-1-5-9-6;/h6-7,9H,1-5H2,(H,10,11);1H |
InChIキー |
FQXZNEUYHXOZTP-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(CCC(=O)N2)NC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




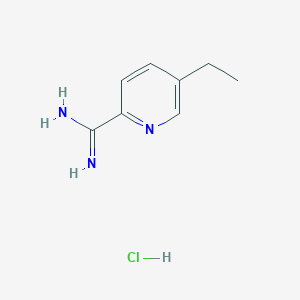
![7-tert-Butyl-1-oxaspiro[3.5]nonane](/img/structure/B11907570.png)

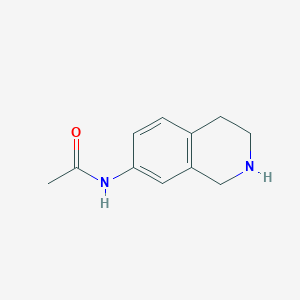
![6-Chloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11907591.png)

